molecular formula C13H7BrOS3 B068458 5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde CAS No. 161726-69-8

5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde

Cat. No. B068458
CAS RN: 161726-69-8
M. Wt: 355.3 g/mol
InChI Key: DSYKMLTVEGWLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde is a chemical compound with the molecular formula C13H7BrOS3 and a molecular weight of 355.3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H . The canonical SMILES representation is C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas and away from air .

Scientific Research Applications

Preparation of Aldehyde-Capped Thiophene Oligomers

This compound is used as a reagent in the preparation of aldehyde-capped thiophene oligomers . These oligomers have potential applications in the field of organic electronics due to their unique electronic properties.

Synthesis of Organic Dyes

5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde is also used in the preparation of organic dyes incorporating carbazole or dendritic iodocarbazole unit . These dyes are used to enhance the performance of dye-sensitized solar cells, which are a type of thin film solar cell.

Synthesis of Trimethyl-[2,2’:5’,2’‘:5’‘,2’‘’]quaterthiophen-5-yl-silane (4TTMS)

This compound may be used in the synthesis of 4TTMS . This compound is a building block for the synthesis of organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Synthesis of 5-Hexylsulfanyl-2,2’:5’,2’'-Terthiophene

5’‘-Bromo-2,2’:5’,2’‘-terthiophene-5-carboxaldehyde can also be used in the synthesis of 5-hexylsulfanyl-2,2’:5’,2’'-terthiophene . This compound is a building block for the synthesis of organic semiconductors.

Larvicidal Activity

Although not directly related to 5’‘-Bromo-2,2’:5’,2’‘-terthiophene-5-carboxaldehyde, its close relative 2,2’:5’,2’‘-Terthiophene has been isolated from the roots of Echinops transiliensis and was studied for its larvicidal activity against Aedes aegypti . This suggests that 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde might also have potential applications in pest control.

Inhibitory Effects on Bursaphelenchus Xylophilus

2,2’:5’,2’‘-Terthiophene showed inhibitory effects on the dispersal ability of Bursaphelenchus xylophilus when used synergistically with certain antibiotics . This suggests that 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde might also have potential applications in controlling the spread of this nematode species.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYKMLTVEGWLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565806
Record name 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde

CAS RN

161726-69-8
Record name 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.